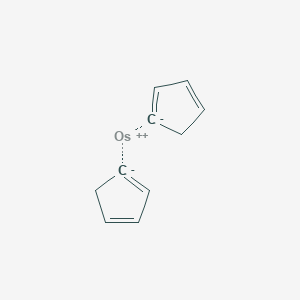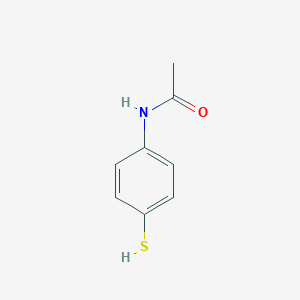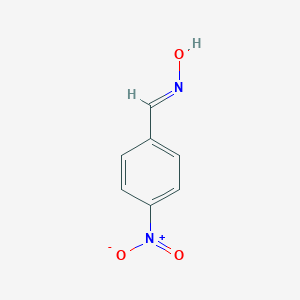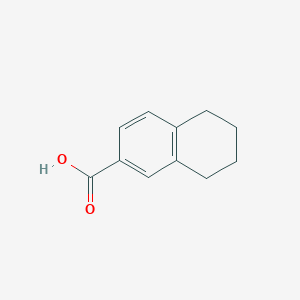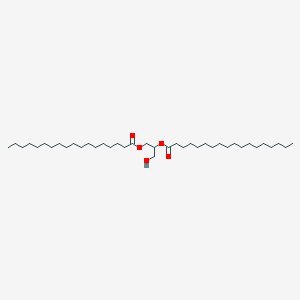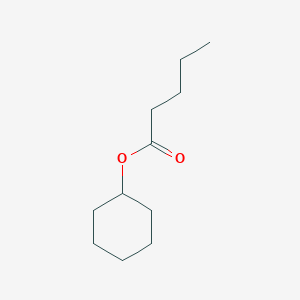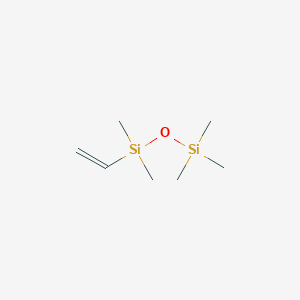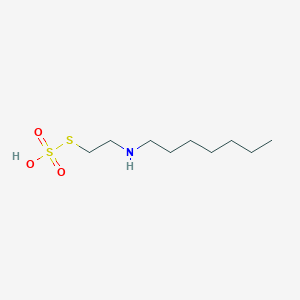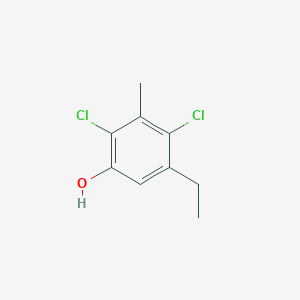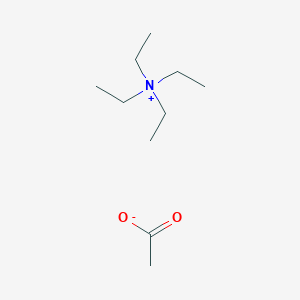
Tetraethylammonium acetate
Übersicht
Beschreibung
Tetraethylammonium Acetate is a catalyst used to prepare carbon dioxide-cyclohexene epoxide alternating copolymer with a catalyst aluminum complex-ammonium salt system . In biology, the tetraethylammonium cation is a potassium-selective ion channel blocker .
Synthesis Analysis
The synthesis, thermal behavior, spectral and structural characterization, and in silico prediction of pharmacokinetic parameters of tetraalkylammonium salts of non-steroidal anti-inflammatory drug nimesulide were described . Both compounds crystallize in the monoclinic P 2 1 /n space group, with one tetraalkylammonium cation and one nimesulide anion in the asymmetric unit and their crystal structures are stabilized by C–H···O hydrogen bonds between ions .Molecular Structure Analysis
Tetraethylammonium acetate has a molecular formula of C10H23NO2 . Its average mass is 189.295 Da and its monoisotopic mass is 189.172882 Da .Chemical Reactions Analysis
Tetraethylammonium acetate tetrahydrate was used in the preparation of transport membrane which selectively permeates carbon dioxide from hydrogen and methane . It was employed in the ring opening of 1,3,2-dioxaphospholanes .Physical And Chemical Properties Analysis
Tetraethylammonium acetate has a molecular weight of 189.30 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 4 . Its exact mass is 189.172878976 g/mol and its monoisotopic mass is 189.172878976 g/mol . Its topological polar surface area is 40.1 Ų .Wissenschaftliche Forschungsanwendungen
1. Thermodynamic CO2 Gas Hydrate Inhibition
- Application Summary: Tetraethylammonium Acetate (TEAAC) is used in the creation of Deep Eutectic Solvents (DESs) that act as thermodynamic CO2 gas hydrate inhibitors. These DESs are used to suppress the formation of gas hydrates, which are stable inclusion compounds made up of a network of water molecule cages that trap light hydrocarbon .
- Methods of Application: The DESs are created by mixing Hydrogen Bond Acceptors (HBA), such as TEEAC, with Hydrogen Bond Donors (HBD), like Mono-Ethylene Glycol (MEG) and Glycerol. These mixtures are made at a 1:7 molar ratio .
- Results: The DESs showed an average suppression temperature (ΔŦ) between 0.4 and 2.4, with the highest inhibition to lowest inhibition order being TEAB:Glycerol > TEAB:MEG > TEAAC:Glycerol > TEAAC:MEG. The results proved that DES has the potential to be one of the promising alternatives in gas hydrate inhibition .
2. Preparation of Transport Membrane
- Application Summary: Tetraethylammonium Acetate tetrahydrate is used in the preparation of transport membranes that selectively permeate carbon dioxide from hydrogen and methane .
- Results: The results or outcomes obtained, including any quantitative data or statistical analyses, are not detailed in the source .
3. Treatment of Hypertension
- Application Summary: Tetraethylammonium (TEA), sometimes under the name “Etamon”, was explored in a number of different clinical applications, including the treatment of hypertension .
- Results: The results or outcomes obtained, including any quantitative data or statistical analyses, are not detailed in the source .
4. Ring Opening of 1,3,2-dioxaphospholanes
- Application Summary: Tetraethylammonium Acetate is used in the ring opening of 1,3,2-dioxaphospholanes .
- Results: The results or outcomes obtained, including any quantitative data or statistical analyses, are not detailed in the source .
5. Synthesis of Ether Phospholipids
- Application Summary: Tetraethylammonium Acetate is used in the synthesis of ether phospholipids .
- Results: The results or outcomes obtained, including any quantitative data or statistical analyses, are not detailed in the source .
6. Gas Hydrate Inhibition
- Application Summary: Tetraethylammonium Acetate is used in the creation of Deep Eutectic Solvents (DESs) that act as thermodynamic CO2 gas hydrate inhibitors. These DESs are used to suppress the formation of gas hydrates, which are stable inclusion compounds made up of a network of water molecule cages that trap light hydrocarbon .
- Methods of Application: The DESs are created by mixing Hydrogen Bond Acceptors (HBA), such as TEEAC, with Hydrogen Bond Donors (HBD), like Mono-Ethylene Glycol (MEG) and Glycerol. These mixtures are made at a 1:7 molar ratio .
- Results: The DESs showed an average suppression temperature (ΔŦ) between 0.4 and 2.4, with the highest inhibition to lowest inhibition order being TEAB:Glycerol > TEAB:MEG > TEAAC:Glycerol > TEAAC:MEG. The results proved that DES has the potential to be one of the promising alternatives in gas hydrate inhibition .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tetraethylazanium;acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N.C2H4O2/c1-5-9(6-2,7-3)8-4;1-2(3)4/h5-8H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCDARUMAMVCRO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC.CC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061581 | |
| Record name | Tetraethylammonium acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | Tetraethylammonium acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19840 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Tetraethylammonium acetate | |
CAS RN |
1185-59-7 | |
| Record name | Tetraethylammonium acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanaminium, N,N,N-triethyl-, acetate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001185597 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanaminium, N,N,N-triethyl-, acetate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetraethylammonium acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraethylammonium acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.352 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tetraethylammonium acetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JX97WT7282 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

